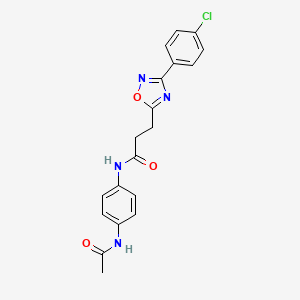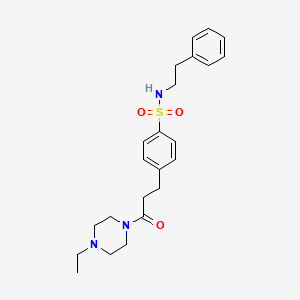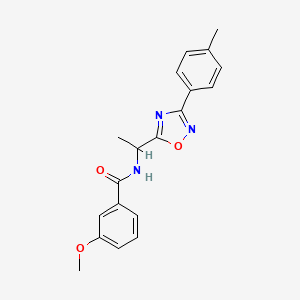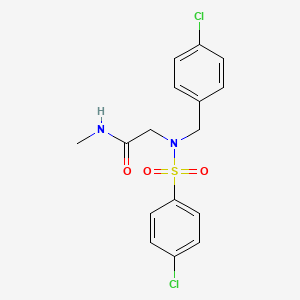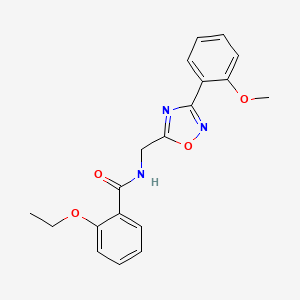
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(p-tolyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(p-tolyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicinal chemistry. The compound is known to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(p-tolyl)benzenesulfonamide is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and proteins in the body. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
The compound has been shown to exhibit a range of biochemical and physiological effects. It has been found to possess potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory conditions such as arthritis. The compound has also been shown to possess potent anti-cancer activity, making it a promising candidate for the development of new cancer therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(p-tolyl)benzenesulfonamide is its broad range of biological activities. This makes it a versatile compound that can be used for a variety of different applications. However, one of the main limitations of the compound is its relatively complex synthesis method, which can make it difficult to produce in large quantities.
Zukünftige Richtungen
There are a number of future directions for research on 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(p-tolyl)benzenesulfonamide. One potential area of research is the development of new drugs based on the compound. Another potential area of research is the investigation of the compound's mechanism of action, which could lead to the development of new therapies for a range of different conditions. Finally, further research is needed to explore the limitations of the compound and to develop new synthesis methods that can overcome these limitations.
Synthesemethoden
The synthesis of 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(p-tolyl)benzenesulfonamide involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of cyclohexyl hydrazine with ethyl acetoacetate to form 5-cyclohexyl-1,2,4-oxadiazole. This intermediate is then reacted with 4-methoxybenzenesulfonyl chloride and p-toluidine to form the final product.
Wissenschaftliche Forschungsanwendungen
The chemical compound has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The compound has also been shown to possess potent antibacterial and antifungal activity, making it a promising candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-15-8-10-17(11-9-15)25-30(26,27)18-12-13-20(28-2)19(14-18)21-23-22(29-24-21)16-6-4-3-5-7-16/h8-14,16,25H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWMBLLIAUYHJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C3=NOC(=N3)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-acetamidophenyl)-8-bromo-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7693453.png)




